Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate
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Overview
Description
Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a phenylmethoxy group, and a tetrahydro-2H-pyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction reactions and tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be carried out using reagents like LiAlH4 to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is frequently used for reduction reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H22O7 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 6-(oxan-2-yloxymethyl)-4-oxo-3-phenylmethoxypyran-2-carboxylate |
InChI |
InChI=1S/C20H22O7/c1-23-20(22)19-18(26-12-14-7-3-2-4-8-14)16(21)11-15(27-19)13-25-17-9-5-6-10-24-17/h2-4,7-8,11,17H,5-6,9-10,12-13H2,1H3 |
InChI Key |
NGMVBSAUHVRKEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)C=C(O1)COC2CCCCO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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